molecular formula C10H17N3O3 B2967048 tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1864016-50-1

tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2967048
CAS No.: 1864016-50-1
M. Wt: 227.264
InChI Key: OWKHTMBSAGQLDT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its exact molecular structure and the conditions under which the reactions take place . Without specific information on this compound, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure . These could include properties such as molecular weight, boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

1. Structural and Molecular Analysis

Research on analogues of tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate, such as tert-butyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, has been conducted for detailed structural and molecular analysis. These compounds have been synthesized and their molecular structures confirmed by single-crystal X-ray diffraction and NMR spectroscopy techniques. Their molecular packing and significant intermolecular contacts, including hydrogen bonds and other weak interactions, have been studied in depth (Boraei et al., 2021).

2. Synthesis Methods

Innovative methods for synthesizing related compounds have been developed. For example, substituted 2-hydroxy-3-acetylfurans, which are structurally similar to this compound, have been synthesized using tert-butyl acetoacetate and alpha-haloketone. This method involves alkylation followed by treatment with trifluoroacetic acid (Stauffer & Neier, 2000).

3. Electrochemical Studies

Electrochemical studies on similar compounds, like 4-tert-butylcatechol, have been conducted. These studies involve investigating the electrochemical oxidation and the resulting methoxylation reactions. Such research contributes to understanding the electrochemical behavior of related compounds (Nematollahi & Golabi, 2000).

4. Antitumor Activity

Compounds similar to this compound have been synthesized and their antitumor activity investigated. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine and its crystal structure analysis have been conducted to explore its potential as an antitumor agent (Ye Jiao et al., 2015).

5. Fungicidal Activity

Similar compounds have been synthesized and tested for fungicidal activity. For example, novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazoles have shown moderate to excellent fungicidal activity against certain plant pathogens (Mao et al., 2013).

Mechanism of Action

The mechanism of action of “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its intended use or application. For example, if it’s used in biological or medical applications, its mechanism of action would likely involve interactions with biological molecules or systems .

Safety and Hazards

The safety and hazards associated with “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its exact molecular structure and properties . It’s important to handle all chemicals with appropriate safety precautions, and to consult Material Safety Data Sheets (MSDS) or other safety resources for specific information .

Future Directions

The future directions for research on “tert-butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate” would depend on its potential applications. For example, if it has potential uses in medicine, future research could focus on understanding its biological effects, optimizing its synthesis, and conducting clinical trials .

Properties

IUPAC Name

tert-butyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O3/c1-10(2,3)16-9(15)7-13-6-8(4-5-14)11-12-13/h6,14H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKHTMBSAGQLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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